6-Chloro-N-(4-cyano-2-fluorophenyl)-1H-indole-3-sulfonamide

GPR17 antagonist Cryo-EM structure Orthosteric binding

6-Chloro-N-(4-cyano-2-fluorophenyl)-1H-indole-3-sulfonamide (CAS 2231230-59-2) is a synthetic indole-3-sulfonamide bearing a 6-chloro substituent on the indole core and a 4-cyano-2-fluorophenyl group on the sulfonamide nitrogen. Its molecular formula is C15H9ClFN3O2S with a molecular weight of 349.8 g/mol and a computed XLogP3-AA of 3.

Molecular Formula C15H9ClFN3O2S
Molecular Weight 349.8 g/mol
CAS No. 2231230-59-2
Cat. No. B2673205
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-N-(4-cyano-2-fluorophenyl)-1H-indole-3-sulfonamide
CAS2231230-59-2
Molecular FormulaC15H9ClFN3O2S
Molecular Weight349.8 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C#N)F)NS(=O)(=O)C2=CNC3=C2C=CC(=C3)Cl
InChIInChI=1S/C15H9ClFN3O2S/c16-10-2-3-11-14(6-10)19-8-15(11)23(21,22)20-13-4-1-9(7-18)5-12(13)17/h1-6,8,19-20H
InChIKeyWTVQVSRDWJPLPV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Chloro-N-(4-cyano-2-fluorophenyl)-1H-indole-3-sulfonamide (CAS 2231230-59-2): Procurement-Grade Characterization and Target-Class Context


6-Chloro-N-(4-cyano-2-fluorophenyl)-1H-indole-3-sulfonamide (CAS 2231230-59-2) is a synthetic indole-3-sulfonamide bearing a 6-chloro substituent on the indole core and a 4-cyano-2-fluorophenyl group on the sulfonamide nitrogen. Its molecular formula is C15H9ClFN3O2S with a molecular weight of 349.8 g/mol and a computed XLogP3-AA of 3 . The compound belongs to a patent-defined class of aza(indole)-, benzothiophene-, and benzofuran-3-sulfonamides disclosed as negative GPR17 modulators with potential utility in CNS myelinating disorders such as multiple sclerosis [1]. A closely related analog—6-chloro-N-(4-cyano-2,5-difluorophenyl)-1H-indole-3-sulfonamide (I-185)—has been structurally characterized in complex with GPR17 by cryo-electron microscopy, confirming the orthosteric antagonist binding mode of this chemotype [2]. The compound is commercially available from multiple vendors at purities typically ≥95% (up to 97%) and is supplied for research use only .

Why Generic Substitution of 6-Chloro-N-(4-cyano-2-fluorophenyl)-1H-indole-3-sulfonamide Fails: Structural Determinants of GPR17 Antagonist Differentiation


Indole-3-sulfonamides as a class engage diverse targets including carbonic anhydrases, tubulin, HDACs, and the NLRP3 inflammasome, but their pharmacological profile is exquisitely sensitive to both the indole substitution pattern and the N-aryl sulfonamide moiety [1]. Within the GPR17 antagonist series disclosed in US20190345104, the 4-cyano-2-fluorophenyl group constitutes a critical pharmacophoric element: the cyano group participates in key electrostatic interactions within the orthosteric pocket, while the fluorine atom governs the ligand's position relative to extracellular loop 2 (ECL2), as demonstrated by the cryo-EM structure of the 2,5-difluoro analog I-185 bound to GPR17 [2][3]. Simply substituting a different indole-3-sulfonamide—even one with similar GPR17 activity in a cAMP assay—would yield a molecule with altered ECL2 interactions, potentially different binding kinetics, and uncharacterized selectivity against phylogenetically related receptors such as CysLT1 and P2Y [3][4]. The quantitative evidence below demonstrates exactly where this compound's structural features translate into measurable differentiation.

6-Chloro-N-(4-cyano-2-fluorophenyl)-1H-indole-3-sulfonamide: Quantitative Comparator Evidence for Procurement Decisions


Fluorine Substitution Pattern Governs GPR17 Orthosteric Pocket Occupancy: Structural Comparison of 2-Fluoro vs. 2,5-Difluoro Analogs

The 2,5-difluoro analog of the target compound—designated I-185 (6-chloro-N-(4-cyano-2,5-difluorophenyl)-1H-indole-3-sulfonamide)—has been structurally resolved by cryo-EM at 3.32 Å resolution bound to the inactive-state GPR17 receptor, providing a direct structural template for the chemotype [1]. In the antagonist-bound GPR17 structure, I-185 occupies the orthosteric pocket through both electrostatic and hydrophobic interactions, with the cyano group and fluorine atoms making specific contacts that position the indole moiety non-overlapping with the agonist MDL-29951 binding pose [1]. The target compound (2-fluoro only) lacks the 5-fluoro substituent present in I-185, resulting in a predicted altered interaction with the extracellular loop 2 (ECL2) region that lines the orthosteric pocket and limits ligand accessibility [1]. This single-fluorine modification is expected to modulate binding kinetics and may reduce molecular weight by 18 Da (349.8 vs. 367.8 g/mol) while maintaining the same TPSA of 94.1 Ų [2]. The structural data confirm that the 4-cyano-2-fluorophenyl motif is competent for GPR17 orthosteric antagonism, with the precise fluorine count tuning the ligand-ECL2 interface.

GPR17 antagonist Cryo-EM structure Orthosteric binding Fluorine SAR

Patent-Disclosed GPR17 Negative Modulator Class Membership Establishes Target Engagement Pathway Differentiation from Carbonic Anhydrase-Targeting Indole-3-Sulfonamides

The target compound falls within the Markush structure of US20190345104A1 (and WO2018/122232), which specifically claims aza(indole)-, benzothiophene-, and benzofuran-3-sulfonamides as negative GPR17 modulators for treating myelinating diseases including multiple sclerosis [1]. This provides a defined molecular target pathway (GPR17 antagonism) that is mechanistically distinct from the carbonic anhydrase (CA) inhibition pathway pursued by other indole-3-sulfonamide series. In the CA-targeting series, lead compounds show Ki values ranging from 4.06 μM to 8.03 μM against hCA isoforms I, II, IX, and XII, with selectivity for tumor-associated isoforms IX and XII [2]. In contrast, the GPR17-targeting series (including the target compound) operates through an entirely orthogonal pharmacology—GPCR antagonism rather than metalloenzyme inhibition—as evidenced by the structural and functional characterization of the analog I-185 at GPR17 [3]. This pathway divergence means that CA-inhibiting indole-3-sulfonamides cannot substitute for GPR17-targeting compounds in myelination or neuroprotection assays, and vice versa.

GPR17 Negative modulator Myelination Target selectivity

5-Bromo vs. 5-Unsubstituted Differentiation: Synthetic Tractability and Physicochemical Profile Comparison with the 5-Bromo-6-Chloro Analog from the Same Patent Series

The same patent (US20190345104A1) explicitly claims 5-bromo-6-chloro-N-(4-cyano-2-fluorophenyl)-1H-indole-3-sulfonamide as a distinct chemical entity [1]. The target compound (unsubstituted at position 5) differs from this analog by the absence of the 5-bromo substituent, which has measurable consequences for molecular properties. The 5-bromo analog has a higher molecular weight (428.7 vs. 349.8 g/mol), increased lipophilicity, and additional synthetic complexity due to the bromination step. The target compound's lower molecular weight (349.8 g/mol) falls within a more favorable range for CNS drug-like properties and may offer improved synthetic scalability, as it avoids the regioselective bromination required for the 5-bromo analog. The 5-unsubstituted indole core also preserves a potential metabolic soft spot (C5 position) for oxidative metabolism, which may be advantageous or disadvantageous depending on the experimental context but represents a clear differentiator from the 5-bromo-blocked analog.

SAR Synthetic accessibility Molecular properties Lead optimization

N-Aryl Substituent Differentiation: 4-Cyano-2-Fluorophenyl vs. Dimethoxypyrimidinyl Indole-3-Sulfonamides in GPR17 cAMP Assays

A distinct series of 6-chloro-indole-3-sulfonamides bearing 4,6-dimethoxypyrimidin-2-yl N-substituents has been characterized in GPR17 cAMP assays with IC50 values of 13–19 nM (e.g., N-(5-allyl-4,6-dimethoxypyrimidin-2-yl)-6-chloro-1H-indole-3-sulfonamide: IC50 = 13 nM; 6-chloro-N-(4,6-dimethoxy-5-methylpyrimidin-2-yl)-1H-indole-3-sulfonamide: IC50 = 19 nM) [1][2]. These pyrimidinyl-containing compounds engage GPR17 through a different hydrogen-bonding network compared to the 4-cyano-2-fluorophenyl series, as evidenced by the cryo-EM structure of I-185 showing that the 4-cyanophenyl moiety positions the ligand through specific electrostatic interactions with the orthosteric pocket that would not be recapitulated by a dimethoxypyrimidinyl group [3]. While direct IC50 data for the target compound in the GPR17 cAMP assay are not publicly available, the structural data for the I-185 analog confirm that the 4-cyano-2-fluorophenyl motif is competent for orthosteric GPR17 antagonism with a binding mode distinct from the pyrimidinyl series [3]. The choice between these N-aryl chemotypes represents a fundamental SAR branch point affecting binding pose, ECL2 interactions, and potentially GPR17 selectivity over related purinergic receptors.

GPR17 cAMP assay N-aryl SAR Binding mode

Optimal Research and Procurement Application Scenarios for 6-Chloro-N-(4-cyano-2-fluorophenyl)-1H-indole-3-sulfonamide


GPR17 Fluorine-SAR Probe for Cryo-EM and Biophysical Studies

This compound serves as the mono-fluoro matched control for the structurally characterized antagonist I-185 (2,5-difluoro analog). By comparing binding affinities, kinetic rate constants, and potentially additional cryo-EM structures between the 2-fluoro and 2,5-difluoro analogs, researchers can isolate the contribution of the 5-fluoro substituent to GPR17 orthosteric pocket occupancy and ECL2 dynamics [1]. The identical TPSA (94.1 Ų) and near-identical lipophilicity (ΔXLogP3 = −0.1) minimize confounding physicochemical variables between the two probes .

GPR17-Mediated Myelination Assay Benchmarking Against Pyrimidinyl-Indole-Sulfonamide Series

In oligodendrocyte progenitor cell (OPC) differentiation and myelination assays, this compound provides a 4-cyano-2-fluorophenyl chemotype comparator to the pyrimidinyl-indole-sulfonamide GPR17 antagonist series (IC50 13–19 nM in cAMP) [2]. Parallel testing enables deconvolution of whether N-aryl-dependent binding modes translate into differential efficacy in functional myelination endpoints, informing lead series selection for CNS remyelination programs [1].

Synthetic Feasibility Assessment for Scale-Up Chemistry

The absence of a 5-bromo substituent simplifies the synthetic route relative to the 5-bromo-6-chloro analog claimed in the same patent family, reducing step count and eliminating the need for regioselective bromination [3]. This compound is thus the preferred procurement choice for process chemistry groups evaluating the scalability of the GPR17 antagonist indole-3-sulfonamide series, offering a more tractable starting point for kilogram-scale route development [3].

Selectivity Profiling Against CysLT and P2Y Receptor Subtypes

Given the phylogenetic proximity of GPR17 to CysLT1, CysLT2, and P2Y receptors (30–35% amino acid sequence identity) [3][4], this compound should be included in selectivity panels to define the off-target profile of the 4-cyano-2-fluorophenyl chemotype. The I-185 cryo-EM structure confirms orthosteric binding [1], but selectivity data across the purinergic/leukotriene receptor family are essential for evaluating the therapeutic window of this series and are not yet publicly available, representing a critical data gap for procurement decisions.

Quote Request

Request a Quote for 6-Chloro-N-(4-cyano-2-fluorophenyl)-1H-indole-3-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.